

NSC 109555: A Technical Guide on its Role in Apoptosis of Cancer Cells

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Compound of Interest		
Compound Name:	NSC 109555	
Cat. No.:	B10752343	Get Quote

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Introduction

NSC 109555, also known as DDUG, is a selective, reversible, and ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2). Emerging research has highlighted its potential in cancer therapy, not as a direct inducer of apoptosis, but as a chemosensitizer that enhances the apoptotic effects of DNA-damaging agents. This technical guide provides an in-depth overview of the available data on **NSC 109555**, its mechanism of action in modulating apoptotic pathways, and detailed experimental protocols for its study.

Core Mechanism of Action: Chk2 Inhibition

NSC 109555 functions as a potent inhibitor of Chk2, a critical serine/threonine kinase in the DNA damage response pathway. In response to DNA damage, Chk2 is activated and phosphorylates a range of downstream targets to initiate cell cycle arrest, DNA repair, or, in cases of extensive damage, apoptosis. By inhibiting Chk2, **NSC 109555** can disrupt the cell's ability to arrest the cell cycle for DNA repair, thereby pushing cancer cells with damaged DNA towards an apoptotic fate. This mechanism is particularly relevant when used in combination with DNA-damaging chemotherapeutic agents like gemcitabine.[1]

Quantitative Data

The following table summarizes the key quantitative data reported for **NSC 109555**.

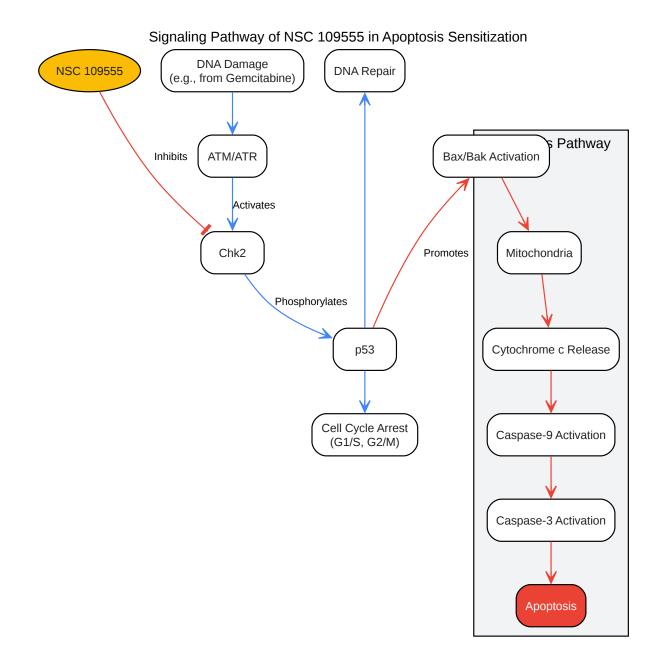


Parameter	Value	Cell Line/System	Reference
IC50 (Chk2 inhibition)	0.2 μΜ	Cell-free kinase assay	
IC50 (Chk1 inhibition)	> 10 μM	Cell-free kinase assay	
IC50 (Histone H1 phosphorylation)	0.24 μΜ	in vitro	
Potentiation of Gemcitabine-induced cytotoxicity	1,250 nM (NSC 109555)	MIA PaCa-2, CFPAC- 1, PANC-1, and BxPC-3 pancreatic cancer cells	[1]

Signaling Pathway

The primary signaling pathway influenced by **NSC 109555** is the DNA damage response pathway. The following diagram illustrates the role of Chk2 and the effect of its inhibition by **NSC 109555** in the context of DNA damage-induced apoptosis.





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NSC 109555 inhibits Chk2, promoting apoptosis.

Experimental Protocols

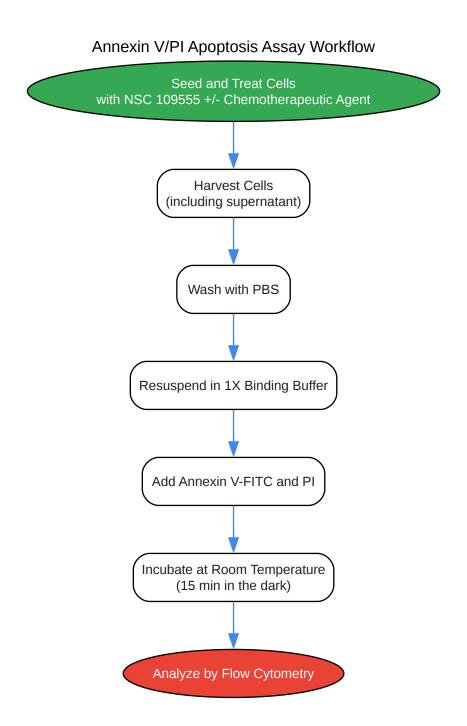


Detailed methodologies for key experiments to study the effects of **NSC 109555** are provided below.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay is used to quantify the percentage of cells undergoing apoptosis.

Workflow Diagram:





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Workflow for quantifying apoptosis via Annexin V/PI staining.

Detailed Protocol:

- Cell Preparation: Seed cells at a density of 1 x 10⁶ cells/well in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of **NSC 109555**, a chemotherapeutic agent (e.g., gemcitabine), or a combination of both for the specified time period.
- Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize
 and combine with the supernatant that may contain apoptotic cells.
- Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.[2]
- Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[3]
- Staining: Transfer 100 μ L of the cell suspension to a flow cytometry tube. Add 5 μ L of FITC-conjugated Annexin V and 5 μ L of propidium iodide (PI) solution.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
- Analysis: Add 400 μL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[3]

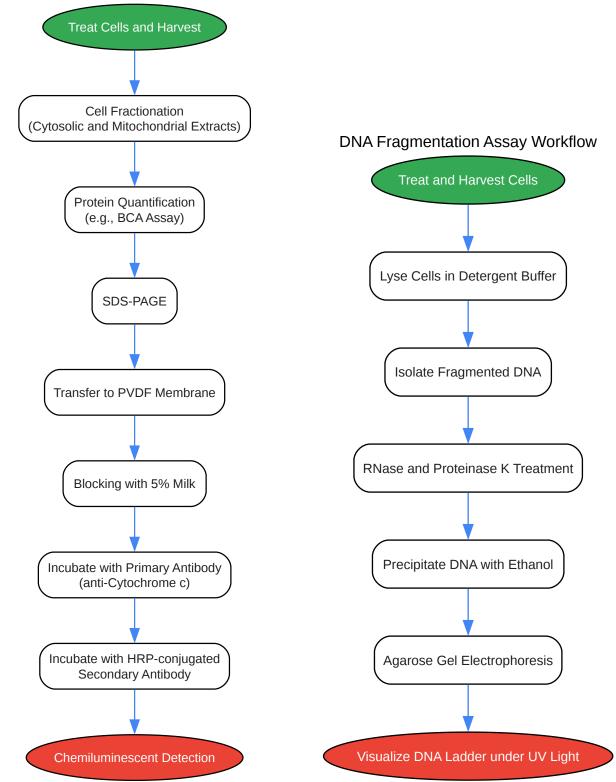
Western Blot for Cytochrome c Release

This method is used to detect the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.

Workflow Diagram:



Cytochrome c Release Western Blot Workflow



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